Ethyl 5-methyl-2,4-dioxohexanoate
Overview
Description
Ethyl 5-methyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C9H14O4 . It has an average mass of 186.205 Da and a monoisotopic mass of 186.089203 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-2,4-dioxohexanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis or 3D models were not found in the search results.Physical And Chemical Properties Analysis
Ethyl 5-methyl-2,4-dioxohexanoate is a colorless to yellow liquid . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more can be found on its ChemSpider page .Scientific Research Applications
Chemical Synthesis
Ethyl 5-methyl-2,4-dioxohexanoate is involved in various chemical synthesis processes. For instance, its reaction with hydroxylamine hydrochloride in methanol results in the formation of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters can be further processed into corresponding carboxylic acids. This compound is also a precursor in the synthesis of different organic compounds, such as ethyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, which has been created via acid hydrolysis (Schenone, Fossa, & Menozzi, 1991).
Organic Chemistry Research
Ethyl 5-methyl-2,4-dioxohexanoate has applications in organic chemistry research, particularly in the synthesis of 1,3-Dioxolane Derivatives. It is used in reactions with β-chlorolactic acid and ketones, leading to the synthesis of compounds like 2-Ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Material Science
In the field of material science, this compound is used for the enhancement of molecular imprinted polymers as organic fillers. The reactions involving ethyl 5-methyl-2,4-dioxohexanoate are critical in creating polymers with specific structural and functional properties (Fahim & Abu-El Magd, 2021).
Pharmaceutical Chemistry
In pharmaceutical chemistry, ethyl 5-methyl-2,4-dioxohexanoate plays a role in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of hypoglycemic agents and in producing compounds with potential antibiotic activity (Girges, Hanna, Rasała, & Berghot, 1992).
Safety And Hazards
Ethyl 5-methyl-2,4-dioxohexanoate is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
ethyl 5-methyl-2,4-dioxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPUWYQVWIKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982738 | |
Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2,4-dioxohexanoate | |
CAS RN |
64195-85-3 | |
Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64195-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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